2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine
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Overview
Description
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by the presence of chlorine atoms at the 2nd and 7th positions, a methyl group attached to the nitrogen atom, and an amine group at the 5th position. Imidazopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloroimidazo[1,2-a]pyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of corresponding imidazopyrimidine oxides.
Reduction: Formation of reduced imidazopyrimidine derivatives.
Substitution: Formation of substituted imidazopyrimidine derivatives with various functional groups.
Scientific Research Applications
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroimidazo[1,2-a]pyrimidine: Similar structure but lacks the methyl group and amine group.
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but lacks the chlorine atoms and amine group.
2,7-Dichloroimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group and amine group.
Uniqueness
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class. This compound is characterized by its unique bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of chlorine atoms at the 2 and 7 positions enhances its chemical reactivity and potential biological interactions. Research has indicated that this compound exhibits a variety of biological activities, including anticancer properties and enzyme inhibition.
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 217.0553 g/mol
- CAS Number : 27420-34-4
- Density : 1.65 g/cm³
- Refractive Index : 1.722
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 43.4 |
MDA-MB-231 | 35.9 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased ratios of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins in treated cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and transcription. The dichloro substitution enhances its binding affinity to this enzyme, facilitating its role as a potential therapeutic agent. Additionally, some derivatives of this compound have shown promising results in anti-cholinesterase activities, suggesting potential applications in treating neurodegenerative diseases.
Study on Cytotoxicity
A study conducted on various imidazo[1,2-a]pyrimidine derivatives found that compound 3d , which shares structural similarities with this compound, demonstrated selective inhibition of cancer cell proliferation compared to healthy cells. This highlights the potential for developing targeted therapies using compounds from this class .
Mechanistic Insights
Mechanistic studies have indicated that the compound's cytotoxicity may be linked to its ability to disrupt mitochondrial function and induce oxidative stress in cancer cells. This disruption leads to increased apoptosis rates and decreased cell viability across multiple cancer types .
Properties
CAS No. |
27585-04-2 |
---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12) |
InChI Key |
RDHFTWDLPIVXIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
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